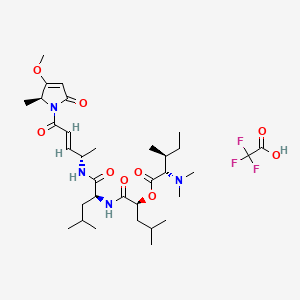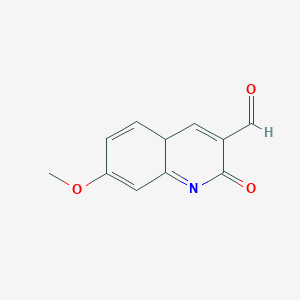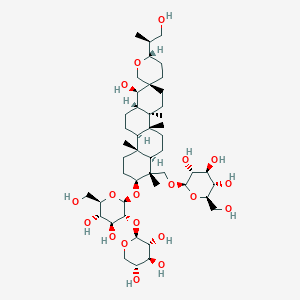
Gallinamide A (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallinamide A (TFA) is a natural product derived from marine cyanobacteria, specifically from the Schizothrix and Symploca species . It is known for its potent inhibitory activity against the human cysteine protease Cathepsin L1, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first stereoselective synthesis of Gallinamide A was reported by Conroy and co-workers . The synthesis involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of Gallinamide A is not well-documented, but it is likely to involve large-scale synthesis using similar methods to those used in laboratory settings. This would include optimizing reaction conditions for scalability and yield, as well as ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gallinamide A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Gallinamide A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gallinamide A can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Gallinamide A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Gallinamide A is studied for its inhibitory effects on cysteine proteases, which are involved in various biological processes.
Mechanism of Action
Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme, preventing the enzyme from carrying out its normal function. The molecular targets and pathways involved include the cysteine cathepsin protease family, which plays a role in various diseases and biological processes .
Comparison with Similar Compounds
Gallinamide A is unique in its high selectivity and potency as an inhibitor of Cathepsin L1 . Similar compounds include:
Viridamide A & B: These are also lipodepsipeptides derived from marine cyanobacteria with anti-infective activities.
Dragonamide E: Another cyanobacterial metabolite with potential therapeutic applications.
Almiramide E: Similar to Gallinamide A, it has shown activity against infectious diseases.
Gallinamide A stands out due to its potent inhibitory activity and selectivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C33H53F3N4O9 |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1 |
InChI Key |
LSQVWYLBGSKLOU-VXEXLYRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)






![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)

